![molecular formula C25H30N2 B13828001 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline is a complex organic compound characterized by its unique quinoline structure. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,2-phenylenediamine with acetone in the presence of a catalyst such as treated natural zeolite . This reaction is carried out under solvent-free conditions at 50°C for 2 hours. The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,2,4-Trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Quinoline derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: This compound is explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
類似化合物との比較
Similar compounds include other quinoline derivatives such as:
2,2,4-Trimethyl-5-ethylheptane: Known for its use in organic synthesis.
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Used in medicinal chemistry for its pharmacological properties. The uniqueness of 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C25H30N2 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline |
InChI |
InChI=1S/C25H30N2/c1-16-14-24(3,4)26-20-11-7-9-18(22(16)20)13-19-10-8-12-21-23(19)17(2)15-25(5,6)27-21/h7-12,14-15,26-27H,13H2,1-6H3 |
InChIキー |
RCFUTUXYOJMUBG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC2=CC=CC(=C12)CC3=C4C(=CC(NC4=CC=C3)(C)C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


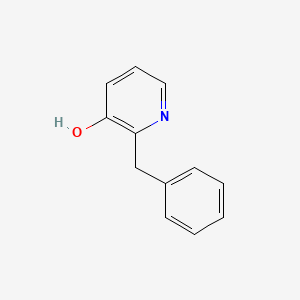
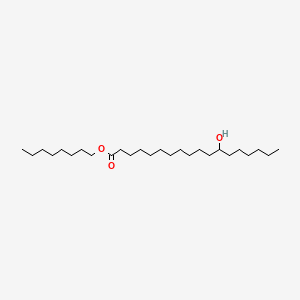
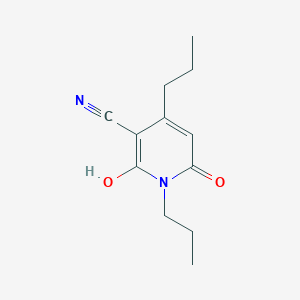

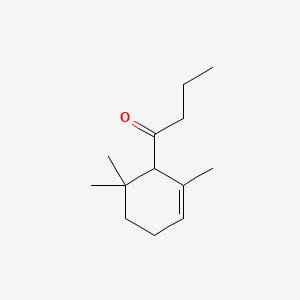
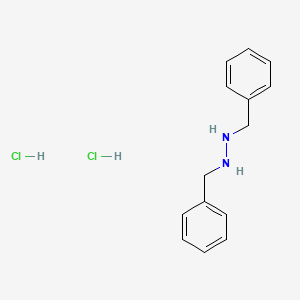
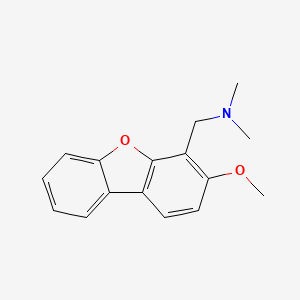
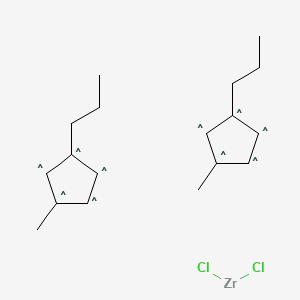

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
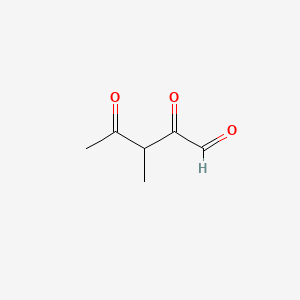
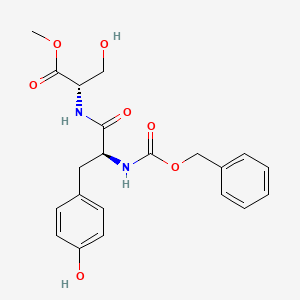
![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
![2h-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13827995.png)
